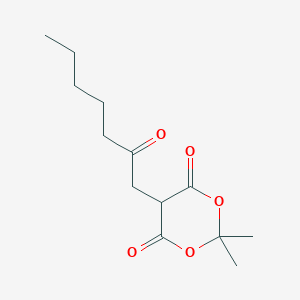
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of a diketone with a suitable aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are critical to ensure consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with similar structural features but different substituents.
5-(2-Oxoheptyl)-1,3-dioxane-4,6-dione: Another derivative with variations in the alkyl chain.
Uniqueness
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
111861-18-8 |
|---|---|
分子式 |
C13H20O5 |
分子量 |
256.29 g/mol |
IUPAC名 |
2,2-dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H20O5/c1-4-5-6-7-9(14)8-10-11(15)17-13(2,3)18-12(10)16/h10H,4-8H2,1-3H3 |
InChIキー |
JLWPNJLLECZZFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CC1C(=O)OC(OC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
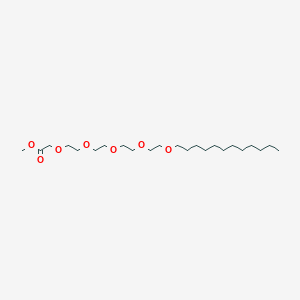
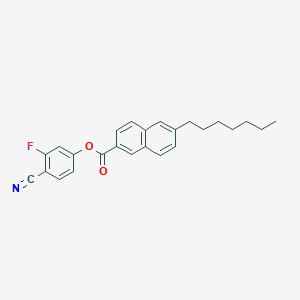

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
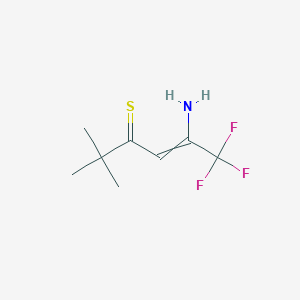
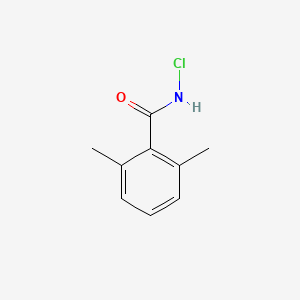
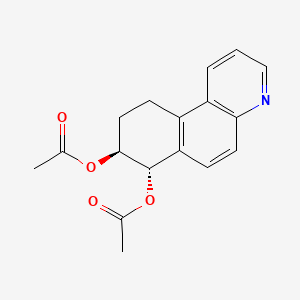

![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
